1-Bromo-2-fluoro-4-iodo-5-(trifluoromethoxy)benzene
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Overview
Description
1-Bromo-2-fluoro-4-iodo-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H2BrF4IO It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, iodine, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-fluoro-4-iodo-5-(trifluoromethoxy)benzene can be synthesized through multiple synthetic routes. One common method involves the reaction of iodobenzene with trifluoromethyl bromide to obtain 1,2-diiodo-4-(trifluoromethoxy)benzene. This intermediate is then subjected to bromination, replacing one of the iodine atoms with bromine to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and fluorination reactions under controlled conditions. The process requires careful handling of reagents and optimization of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-fluoro-4-iodo-5-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Lithium Diisopropylamide (LIDA): Used in the formation of phenyllithium intermediates at low temperatures.
Palladium Catalysts: Employed in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, treatment with LIDA can generate 1,2-dehydro-4-(trifluoromethoxy)benzene .
Scientific Research Applications
1-Bromo-2-fluoro-4-iodo-5-(trifluoromethoxy)benzene has a wide range of applications in scientific research:
Biology: Investigated for its potential use in the development of biologically active compounds and pharmaceuticals.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-4-iodo-5-(trifluoromethoxy)benzene involves its interaction with molecular targets through various pathways. The compound can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by nucleophiles. This process can lead to the formation of new chemical bonds and the generation of different products .
Comparison with Similar Compounds
1-Bromo-2-fluoro-4-iodo-5-(trifluoromethoxy)benzene can be compared with other halogenated aromatic compounds, such as:
1-Bromo-4-(trifluoromethoxy)benzene: Similar structure but lacks the fluorine and iodine atoms.
2-Bromo-1-iodo-4-(trifluoromethoxy)benzene: Similar structure with different positioning of halogen atoms.
4-Fluoroiodobenzene: Contains fluorine and iodine but lacks the bromine and trifluoromethoxy groups.
Properties
Molecular Formula |
C7H2BrF4IO |
---|---|
Molecular Weight |
384.89 g/mol |
IUPAC Name |
1-bromo-2-fluoro-4-iodo-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2BrF4IO/c8-3-1-6(14-7(10,11)12)5(13)2-4(3)9/h1-2H |
InChI Key |
FPDTVRYOZCQFMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)I)OC(F)(F)F |
Origin of Product |
United States |
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